3-(Dimethylamino)picolinic acid
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Overview
Description
3-(Dimethylamino)picolinic acid is an organic compound with the molecular formula C8H10N2O2 It is a derivative of picolinic acid, where the hydrogen atom at the 3-position of the pyridine ring is replaced by a dimethylamino group
Mechanism of Action
Target of Action
3-(Dimethylamino)picolinic acid, a derivative of picolinic acid, primarily targets zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The compound interacts with its targets by binding to zinc finger proteins. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . Additionally, picolinic acid, from which this compound is derived, has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion .
Biochemical Pathways
Picolinic acid, the parent compound of this compound, is a catabolite of the amino acid tryptophan through the kynurenine pathway . It is involved in the inhibition of enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Pharmacokinetics
It is known that the lipophilic nature of picolinic acid enhances its permeability without compromising its chelating properties . This suggests that this compound may have similar properties.
Result of Action
The primary result of the action of this compound is its antiviral activity. It has been shown to be effective against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . By inhibiting the function of zinc finger proteins, it disrupts processes essential for viral replication and packaging .
Biochemical Analysis
Biochemical Properties
3-(Dimethylamino)picolinic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with zinc finger proteins, which are involved in various cellular processes, including DNA recognition, RNA packaging, and transcriptional activation . The interaction between this compound and zinc finger proteins involves binding to the zinc ions, thereby altering the structure and function of these proteins. This interaction can inhibit the normal function of zinc finger proteins, leading to various biochemical effects.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the entry of enveloped viruses into cells by targeting viral-cellular membrane fusion . This antiviral activity is significant as it can restrict the replication of viruses such as SARS-CoV-2 and influenza A virus. Additionally, this compound can modulate immune responses by interacting with cytokines like interferon gamma .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding to zinc finger proteins, which disrupts their ability to bind zinc ions and alters their structure . This disruption can inhibit the function of these proteins, leading to changes in gene expression and cellular processes. Additionally, this compound can interfere with viral membrane integrity and inhibit virus-cellular membrane fusion, thereby preventing viral entry into host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its antiviral activity over extended periods, making it a promising candidate for long-term antiviral therapies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has shown dose-dependent antiviral activity against viruses such as SARS-CoV-2 and influenza A virus . At higher doses, this compound can significantly reduce viral replication without causing toxicity to the host cells. It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the metabolism of tryptophan. This compound is a product of the kynurenine pathway, which is a major route for tryptophan catabolism . The kynurenine pathway produces several metabolites, including picolinic acid, which can be further converted into this compound. This pathway involves various enzymes, such as indoleamine 2,3-dioxygenase and kynurenine 3-monooxygenase, which play crucial roles in the metabolism of tryptophan and its derivatives .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its movement within the cell . The distribution of this compound can affect its localization and accumulation in specific tissues, influencing its overall biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with various biomolecules . The targeting signals and post-translational modifications of this compound play a role in directing it to specific subcellular locations. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)picolinic acid typically involves the alkylation of picolinic acid with dimethylamine. One common method includes the reaction of picolinic acid with dimethylamine in the presence of a suitable catalyst and solvent. The reaction conditions often involve heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dimethylamino group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
3-(Dimethylamino)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: The parent compound, which lacks the dimethylamino group.
Nicotinic acid: An isomer with the carboxyl group at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.
Uniqueness
3-(Dimethylamino)picolinic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
3-(dimethylamino)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)6-4-3-5-9-7(6)8(11)12/h3-5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCWQJIHWGDBGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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